molecular formula C13H13NO2 B12971666 Methyl 1-cyclopropyl-1H-indole-6-carboxylate

Methyl 1-cyclopropyl-1H-indole-6-carboxylate

Cat. No.: B12971666
M. Wt: 215.25 g/mol
InChI Key: BAWHPBZJSPKFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclopropyl-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Chemical Reactions Analysis

Methyl 1-cyclopropyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-cyclopropyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Methyl 1-cyclopropyl-1H-indole-6-carboxylate can be compared with other indole derivatives such as:

These compounds share the indole core structure but differ in their functional groups, leading to unique properties and applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 1-cyclopropylindole-6-carboxylate

InChI

InChI=1S/C13H13NO2/c1-16-13(15)10-3-2-9-6-7-14(11-4-5-11)12(9)8-10/h2-3,6-8,11H,4-5H2,1H3

InChI Key

BAWHPBZJSPKFCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CN2C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.